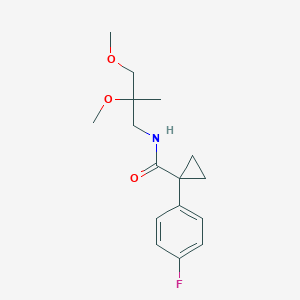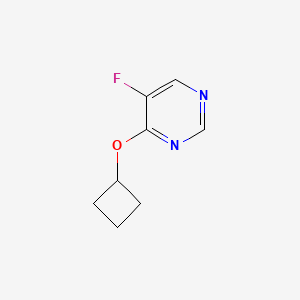![molecular formula C11H13F4N3 B12229310 3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12229310.png)
3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features both piperidine and pyridazine rings. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluoromethyl group is introduced into the piperidine ring. This is followed by the formation of the pyridazine ring through cyclization reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine
- 3-[4-(Chloromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine
Uniqueness
The presence of the fluoromethyl group in 3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H13F4N3 |
|---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
3-[4-(fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H13F4N3/c12-7-8-3-5-18(6-4-8)10-2-1-9(16-17-10)11(13,14)15/h1-2,8H,3-7H2 |
InChI Key |
MDCPXKNNGZROOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C2=NN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229227.png)
![5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile](/img/structure/B12229229.png)
![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B12229242.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12229249.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12229250.png)

![5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12229258.png)

![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine](/img/structure/B12229283.png)

![3,3-difluoro-N-[(2-methoxypyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229288.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
![[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine](/img/structure/B12229301.png)
